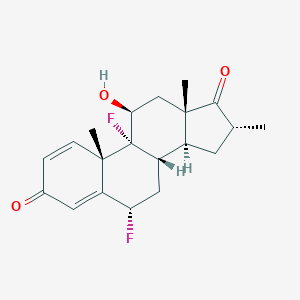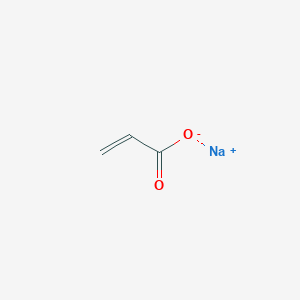
Acrylate de sodium
Vue d'ensemble
Description
L'acrylate de sodium est un sel de sodium de l'acide acrylique, caractérisé par la formule moléculaire ( \text{C}3\text{H}_3\text{NaO}_2 ). C'est un monomère clé utilisé dans la production de polymères superabsorbants, qui ont la capacité d'absorber et de retenir de grandes quantités d'eau par rapport à leur propre masse {_svg_1}. Ce composé est largement utilisé dans diverses applications, notamment les produits d'hygiène, l'agriculture et les procédés industriels.
Applications De Recherche Scientifique
Sodium acrylate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Sodium acrylate (SA) is a metal salt of acrylic acid . It serves as a monomer in the production of polyacrylic acid salts and copolymers . The primary targets of sodium acrylate are the molecules it interacts with during the polymerization process .
Mode of Action
Sodium acrylate can be prepared by an acid-base reaction between sodium hydroxide and acrylic acid . It is used in the preparation of poly(sodium acrylate) using bulk, solution, emulsion, and suspension polymerization techniques . In the polymerization process, sodium acrylate interacts with its targets, leading to the formation of a water-soluble polymer .
Biochemical Pathways
The polymerization of sodium acrylate results in the formation of polyacrylic acid salts and copolymers . These polymers have diverse applications in various industries.
Result of Action
The polymerization of sodium acrylate results in the formation of a water-soluble polymer . This polymer can be used in a variety of industries and personal care applications . For example, it can be used in tuning the grain size of iron oxide microparticles for potential applications in biological assaying and in chemical sensors .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'acrylate de sodium est généralement synthétisé par la neutralisation de l'acide acrylique avec de l'hydroxyde de sodium. La réaction est la suivante : [ \text{CH}2=\text{CHCOOH} + \text{NaOH} \rightarrow \text{CH}_2=\text{CHCOONa} + \text{H}_2\text{O} ] Cette réaction est réalisée dans des conditions contrôlées pour assurer la conversion complète de l'acide acrylique en this compound {_svg_2}.
Méthodes de production industrielle : La production industrielle de l'this compound implique l'oxydation en phase gazeuse en deux étapes du propène en acide acrylique via l'acroléine comme intermédiaire. L'acide acrylique est ensuite neutralisé avec de l'hydroxyde de sodium pour produire de l'this compound . Une méthode alternative implique la synthèse à partir d'éthylène et de dioxyde de carbone, ce qui est considéré comme plus rentable en raison des coûts de matières premières plus faibles .
Analyse Des Réactions Chimiques
Types de réactions : L'acrylate de sodium subit diverses réactions chimiques, notamment :
Polymérisation : L'this compound peut se polymériser pour former du poly(this compound), un polymère superabsorbant.
Réactions de substitution : Le groupe vinyle de l'this compound peut participer à des réactions de substitution avec divers réactifs.
Réactifs et conditions courants :
Polymérisation : Initiée par des radicaux libres, souvent en utilisant des initiateurs comme le persulfate de potassium en conditions aqueuses.
Réactions de substitution : Impliquent généralement des nucléophiles qui attaquent le groupe vinyle dans des conditions douces.
Principaux produits :
Poly(this compound) : Formé par polymérisation, utilisé dans les matériaux superabsorbants.
Acrylates substitués : Formés par des réactions de substitution, utilisés dans diverses synthèses chimiques.
4. Applications de la recherche scientifique
L'this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme monomère dans la synthèse de polymères superabsorbants et d'hydrogels.
Médecine : Utilisé dans la formulation de pansements et de systèmes de libération contrôlée de médicaments.
5. Mécanisme d'action
Le principal mécanisme par lequel l'this compound exerce ses effets est sa capacité à former des hydrogels. Ces hydrogels sont créés par la réticulation des chaînes de poly(this compound), qui peuvent absorber et retenir de grandes quantités d'eau. Les groupes carboxylate des chaînes polymères interagissent avec les molécules d'eau, conduisant au gonflement de l'hydrogel . Cette propriété est exploitée dans diverses applications, notamment les matériaux superabsorbants et les systèmes d'administration de médicaments.
Composés similaires :
Acide polyacrylique : Structure similaire mais sans l'ion sodium, ce qui le rend moins efficace en tant que polymère superabsorbant.
Acide méthacrylique : Contient un groupe méthyle, qui modifie ses propriétés de polymérisation et ses applications.
Acrylate d'éthyle : Un ester de l'acide acrylique, utilisé dans différentes applications de polymères en raison de ses propriétés distinctes.
Unicité de l'this compound : La capacité unique de l'this compound à former des hydrogels hautement absorbants le distingue des autres composés similaires. Son ion sodium améliore sa capacité d'absorption d'eau, ce qui le rend précieux dans les applications nécessitant une forte absorption .
Comparaison Avec Des Composés Similaires
Polyacrylic Acid: Similar in structure but lacks the sodium ion, making it less effective as a superabsorbent polymer.
Methacrylic Acid: Contains a methyl group, which alters its polymerization properties and applications.
Ethyl Acrylate: An ester of acrylic acid, used in different polymer applications due to its distinct properties.
Uniqueness of Sodium Acrylate: Sodium acrylate’s unique ability to form highly absorbent hydrogels sets it apart from other similar compounds. Its sodium ion enhances its water-absorbing capacity, making it invaluable in applications requiring high absorbency .
Propriétés
Numéro CAS |
7446-81-3 |
|---|---|
Formule moléculaire |
C3H4NaO2 |
Poids moléculaire |
95.05 g/mol |
Nom IUPAC |
sodium;prop-2-enoate |
InChI |
InChI=1S/C3H4O2.Na/c1-2-3(4)5;/h2H,1H2,(H,4,5); |
Clé InChI |
USNWAMPROKAEIT-UHFFFAOYSA-N |
SMILES |
C=CC(=O)[O-].[Na+] |
SMILES isomérique |
C=CC(=O)[O-].[Na+] |
SMILES canonique |
C=CC(=O)O.[Na] |
Densité |
1.1 - 1.4 g/cm³ |
melting_point |
>300 °C |
Key on ui other cas no. |
28603-11-4 7446-81-3 9003-04-7 25549-84-2 95077-68-2 |
Description physique |
Liquid Liquid; [IUCLID] White to cream colored solid; [MSDSonline] White solid; [ICSC] Light gray powder; [Sigma-Aldrich MSDS] WHITE POWDER WITH CHARACTERISTIC ODOUR. |
Pictogrammes |
Environmental Hazard |
Numéros CAS associés |
25549-84-2 |
Solubilité |
Solubility in water: good |
Synonymes |
acrylic acid, polymers carbomer 934p carbomer 940 carbomer homopolymer type c (allyl pentaerythritol crosslinked) carbomer-934 carbopol 940 carbopol 940, ammonium salt carbopol 940, calcium salt carbopol 941 cavity conditioner GC Conditioner HIVISWAKO 105 PAA170 PAA20 cpd PAA60 cpd poly(acrylic acid) poly(sodium acrylate) polyacrylate sodium polyacrylic acid sodium polyacrylate |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

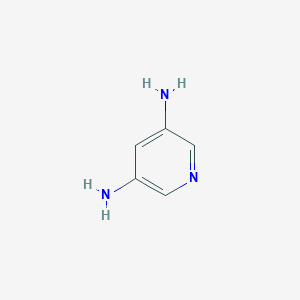
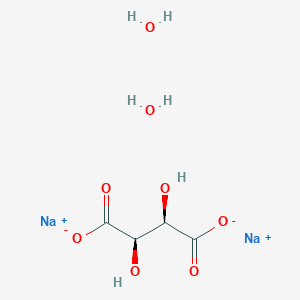
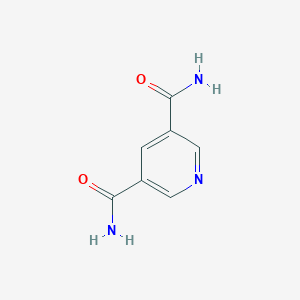
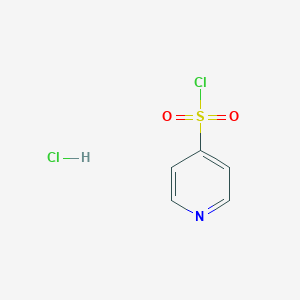
![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)
![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)
![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)
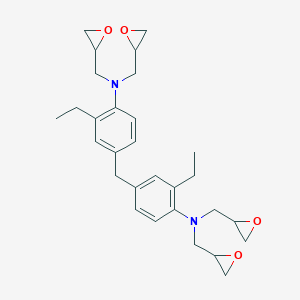

![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)

